(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide

Structural differentiation Molecular weight Elemental composition

(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide (CAS 1799280-05-9), systematically designated as Tamsulosin EP Impurity D or Methoxy Tamsulosin, is a chiral benzenesulfonamide derivative belonging to the sulfamoylphenethylamine class of α1-adrenoceptor antagonists. It is the 2′-O-desethyl analog of the clinically used drug tamsulosin (CAS 106133-20-4), differing solely by substitution of the ethoxy (-OCH₂CH₃) group on the terminal phenoxy ring with a methoxy (-OCH₃) group.

Molecular Formula C19H26N2O5S
Molecular Weight 394.5 g/mol
CAS No. 1799280-05-9
Cat. No. B3324107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide
CAS1799280-05-9
Molecular FormulaC19H26N2O5S
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC
InChIInChI=1S/C19H26N2O5S/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23)/t14-/m1/s1
InChIKeyBNFFJGYITGTGMD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide (CAS 1799280-05-9) — Structural Identity, Class, and Procurement Context


(R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide (CAS 1799280-05-9), systematically designated as Tamsulosin EP Impurity D or Methoxy Tamsulosin, is a chiral benzenesulfonamide derivative belonging to the sulfamoylphenethylamine class of α1-adrenoceptor antagonists [1]. It is the 2′-O-desethyl analog of the clinically used drug tamsulosin (CAS 106133-20-4), differing solely by substitution of the ethoxy (-OCH₂CH₃) group on the terminal phenoxy ring with a methoxy (-OCH₃) group [2]. This compound is recognized as a specified impurity in both the European Pharmacopoeia (EP Impurity D) and the United States Pharmacopeia (USP Tamsulosin Related Compound), and is supplied as a certified reference standard (CRS) for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial tamsulosin production [3].

Why Tamsulosin EP Impurity D (CAS 1799280-05-9) Cannot Be Interchanged with In-Class Analogs: The Chromatographic and Pharmacological Basis


Although Tamsulosin EP Impurity D shares the sulfamoylphenethylamine scaffold with tamsulosin and its other specified impurities (e.g., Desethoxy Tamsulosin / Impurity C, Impurity H), substitution at the 2-position of the terminal phenoxy ring has been shown to modulate both chromatographic retention and α1-adrenoceptor subtype binding affinity in a quantifiable, substituent-dependent manner [1]. The methoxy analog elutes with a relative retention time (RRT) of 0.73 versus tamsulosin at 1.00 under EP/USP chromatographic conditions, while the desethoxy analog (Impurity C) elutes at RRT 0.75 — a separation that would be unresolved without the methoxy-specific reference standard [2]. Furthermore, structure-activity relationship (SAR) data from systematically modified tamsulosin analogues demonstrate that alterations at the 2-phenoxy substituent produce graded changes in pKi at cloned human α1A-, α1B-, and α1D-adrenoceptors, meaning that even closely related analogs cannot be assumed to share identical pharmacological profiles for receptor-binding studies [1]. These quantitative differences — not generic similarity — govern procurement decisions for analytical reference standards and research-grade material.

Quantitative Differentiation Evidence for (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide (CAS 1799280-05-9) Versus Closest Comparators


Molecular Weight and Formula Differentiation: Methoxy Analog vs. Tamsulosin (Parent Drug) and Desethoxy Analog (Impurity C)

Tamsulosin EP Impurity D (CAS 1799280-05-9) possesses the molecular formula C₁₉H₂₆N₂O₅S and a molecular weight of 394.49 g/mol, representing a net loss of one methylene (-CH₂-) unit relative to the parent drug tamsulosin (C₂₀H₂₈N₂O₅S, MW 408.51 g/mol) [1]. Compared to Desethoxy Tamsulosin / Impurity C (C₁₈H₂₄N₂O₄S, MW 364.47 g/mol), the target compound retains the methoxy substituent on the phenoxy ring, differing by +30.02 Da [2]. This intermediate molecular weight (394.49) between Impurity C (364.47) and tamsulosin (408.51) makes it a critical calibration point for mass-spectrometric identification in impurity profiling workflows.

Structural differentiation Molecular weight Elemental composition

Chromatographic Resolution: System Suitability Requirement for Impurity D Separation from Tamsulosin per EP/BP Monograph

The European Pharmacopoeia (Ph. Eur. monograph 2131) and British Pharmacopoeia (BP 2025) mandate a minimum chromatographic resolution of 6.0 between the peaks due to Tamsulosin EP Impurity D and tamsulosin in the system suitability test for related substances analysis [1]. This resolution specification is embedded in the official liquid chromatography method (C18 column, 4.6 mm × 0.15 m, 5 μm; perchlorate-acetonitrile mobile phase at pH 2.0; flow rate 1.3 mL/min; UV detection at 225 nm; column temperature 40 °C) and is verified using reference solution (b), which contains 4 mg each of impurity D CRS and the test substance [1][2]. A resolution ≥ 6 is considered the minimum threshold for reliable quantification, and failure to achieve this disqualifies the analytical system.

HPLC method validation System suitability Chromatographic resolution Pharmacopoeial compliance

Relative Retention Time (RRT) Fingerprint: Methoxy Tamsulosin vs. Tamsulosin, Ethoxy Phenoxy Ethyl Bromide, and Diethoxy Tamsulosin

Under the harmonized USP/EP chromatographic conditions for tamsulosin hydrochloride capsules, Methoxy Tamsulosin (Impurity D) exhibits a relative retention time (RRT) of 0.73 relative to tamsulosin at RRT 1.00 [1]. This places Impurity D as the earliest-eluting specified impurity in the organic impurities profile, eluting before desethoxy tamsulosin (RRT 0.75 in the USP method revision) [2]. Its nearest chromatographic neighbor, desethoxy tamsulosin, has an RRT difference of only 0.02 units — a separation that is analytically demanding and underscores the requirement for an authentic, independently verified Impurity D reference standard to unambiguously assign peaks. The acceptance criterion for any unspecified impurity in the tamsulosin monograph is NMT 0.10% (EP) or NMT 0.63% (USP draft), with a reporting threshold of 0.1% [1][3].

Relative retention time HPLC impurity profiling Peak identification USP/EP chromatography

Structure-Activity Relationship (SAR): Quantitative Impact of 2-Phenoxy Substituent Variation on α1-Adrenoceptor Subtype Binding Affinity

Sagratini et al. (2010) systematically evaluated the binding affinity of tamsulosin ((-)-1, R = ethoxy) and its homochiral analogues ((-)-2 through (-)-4) bearing different 2-phenoxy substituents at cloned human α1A-, α1B-, and α1D-adrenoceptors expressed in CHO cells [1]. Tamsulosin (ethoxy) displayed pKi values of 10.30 ± 0.04 (α1A), 9.20 ± 0.08 (α1B), and 10.00 ± 0.04 (α1D), with α1A/α1B selectivity of 13-fold and α1D/α1B selectivity of 6-fold [1]. Replacement of ethoxy with isopropoxy ((-)-2) reduced pKi at α1A by 0.83 log units (to 9.47) and at α1D by 0.39 log units (to 9.61) [1]. The trifluoroethoxy analog ((-)-4) showed the largest affinity loss (9- to 12-fold relative to tamsulosin) [1]. The methoxy analog (CAS 1799280-05-9) has the smallest alkoxy substituent in this series; its binding affinity at α1-adrenoceptor subtypes has not been reported in the peer-reviewed literature as of the available evidence, representing a data gap that should be considered when selecting this compound for receptor-binding studies [1].

α1-adrenoceptor Structure-activity relationship Binding affinity pKi Receptor subtype selectivity

Regulatory Reference Standard Status: EP/BP Certification and ANDA/QC Application Mandate

Tamsulosin EP Impurity D (CAS 1799280-05-9) is issued as a pharmaceutical primary standard by the European Directorate for the Quality of Medicines & HealthCare (EDQM) and distributed as European Pharmacopoeia Reference Standard Y0000651 . It is also available as a British Pharmacopoeia (BP) impurity standard . Unlike research-grade or generic 'impurity' products, EP/BP-certified reference standards are provided with full characterization data compliant with regulatory guidelines and are intended for use exclusively as prescribed in the corresponding pharmacopoeial monograph [1]. The EP monograph 2131 for Tamsulosin Hydrochloride explicitly names 'tamsulosin impurity D CRS' as a required component of reference solution (b) in the system suitability test for related substances [1]. This regulatory embedding creates a verifiable procurement requirement that distinguishes certified Impurity D reference material from non-certified alternatives.

Reference standard Pharmacopoeial compliance ANDA Quality control Method validation

High-Value Application Scenarios for (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide (CAS 1799280-05-9) Based on Quantitative Differentiation Evidence


ANDA Impurity Profiling and Batch-Release Testing of Tamsulosin Hydrochloride Drug Substance and Drug Product

Generic pharmaceutical manufacturers filing ANDAs for tamsulosin hydrochloride capsules or tablets must demonstrate control of organic impurities per EP/BP monograph 2131. The system suitability test explicitly requires a chromatographic resolution ≥ 6.0 between Impurity D and tamsulosin, verified using reference solution (b) containing 4 mg each of impurity D CRS and test substance [1]. Laboratories procure the EP-certified Impurity D reference standard (Y0000651) to establish system suitability, identify the RRT 0.73 peak, and quantify Impurity D against the NMT 0.10% unspecified impurity limit [1][2]. Failure to use the certified reference standard results in an invalid system suitability test and can be cited as a deficiency in ANDA review.

HPLC Method Development and Validation for Forced Degradation and Stability-Indicating Assays

During stability-indicating method development for tamsulosin formulations, Impurity D serves as a key resolution marker. Its RRT of 0.73 places it as the earliest-eluting specified impurity — making it the critical pair for demonstrating specificity against the solvent front and early-eluting degradation products [1]. The near-coelution risk with Desethoxy Tamsulosin (RRT 0.75, ΔRRT = 0.02) makes Impurity D essential for optimizing mobile phase composition, column temperature, and gradient slope to achieve baseline resolution of all specified impurities [2]. Method validation protocols routinely include Impurity D spiking studies at the reporting threshold (0.1%) to establish limit of quantitation (LOQ) and accuracy/recovery.

Mass Spectrometric Identification and Structural Confirmation in Impurity Fate and Mapping Studies

The -14 Da mass difference between Impurity D (MW 394.49) and tamsulosin (MW 408.51) is analytically challenging for low-resolution MS detectors, as it can be confused with common adduct or isotope patterns [1]. High-resolution mass spectrometry (HRMS) impurity fate-and-mapping studies rely on an authentic Impurity D reference standard to establish exact mass (monoisotopic), MS/MS fragmentation fingerprint, and retention time alignment — enabling unambiguous differentiation from isobaric interferences and the adjacent desethoxy impurity (MW 364.47) [2]. This application is particularly relevant for process chemistry groups investigating synthetic route impurities and establishing purge factors for ICH M7-compliant mutagenic impurity risk assessments.

α1-Adrenoceptor Subtype Pharmacological Profiling of the Methoxy Substituent Effect

The SAR data from Sagratini et al. (2010) demonstrate that the 2-phenoxy substituent is a quantifiable determinant of α1-adrenoceptor subtype affinity [1]. The methoxy analog (Impurity D) represents the smallest alkoxy substituent in the tamsulosin chemotype series and its binding profile at cloned α1A, α1B, and α1D subtypes has not been characterized in the peer-reviewed literature [1]. Academic and industrial pharmacology laboratories may procure this compound for radioligand displacement assays ([³H]prazosin) at recombinant human α1-adrenoceptor subtypes to fill this data gap and complete the SAR series, potentially identifying whether the methoxy-to-ethoxy transition confers a measurable affinity increment that informs future analogue design [1].

Quote Request

Request a Quote for (R)-2-Methoxy-5-(2-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.